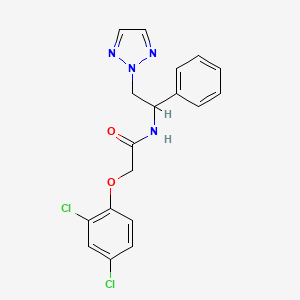
2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide, also known as DPTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure Analysis
Research on compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide focuses on the synthesis and exploration of their molecular structures, aiming to understand their potential applications in various fields, including pharmaceuticals and agriculture. For instance, Sharma et al. (2018) synthesized a compound with similar structural features, focusing on its anticancer properties through molecular docking analysis, suggesting the relevance of such compounds in drug development (Sharma et al., 2018). Similarly, Xue et al. (2008) detailed the synthesis of a novel compound, highlighting its crystal structure and potential interactions, which could inform the design of new materials or pharmaceutical agents (Xue et al., 2008).
Antimicrobial and Antitumor Activity
Several studies have investigated the antimicrobial and antitumor activities of compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide. Patel and Shaikh (2011) synthesized derivatives showing significant antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2011). Furthermore, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, some of which displayed notable antitumor activities, suggesting the utility of these compounds in cancer research (Yurttaş et al., 2015).
Herbicide Safeners and Metabolism Studies
Compounds with dichloroacetamide safeners, such as the ones studied by Latli and Casida (1995), are crucial for understanding the metabolism and mode of action of herbicides, potentially leading to the development of safer and more efficient agricultural chemicals (Latli & Casida, 1995). Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides, shedding light on the mechanisms that could influence the environmental fate and safety of these compounds (Coleman et al., 2000).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-14-6-7-17(15(20)10-14)26-12-18(25)23-16(11-24-21-8-9-22-24)13-4-2-1-3-5-13/h1-10,16H,11-12H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZCEXBBBSRQLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

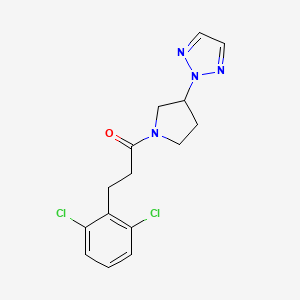

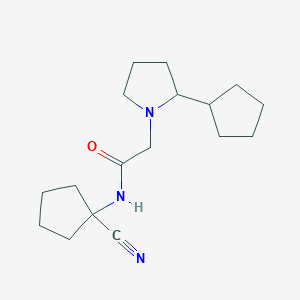
![3-[(Z)-(dimethylamino)methylidene]-6-methyl-2H-thiochromen-4-one](/img/structure/B2409329.png)
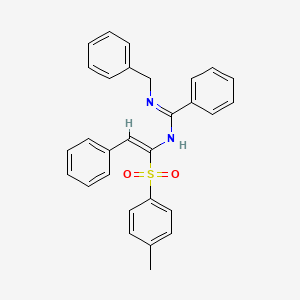

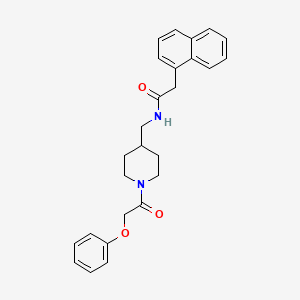

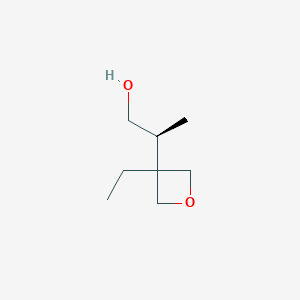
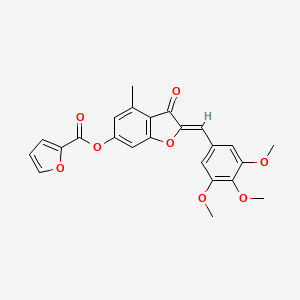
![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2409342.png)
![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2409343.png)
![Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2409344.png)
